N-(pyridin-3-ylmethyl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide
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Overview
Description
N-(pyridin-3-ylmethyl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide: is a complex organic compound characterized by its unique molecular structure This compound features a pyridine ring, a tricyclo[3311~3,7~]decane scaffold, and a leucinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide involves multiple steps. The key steps include:
Formation of the tricyclo[3.3.1.1~3,7~]decane scaffold: This is typically achieved through a series of reactions such as Diels-Alder and Conia-ene reactions.
Attachment of the pyridine ring: This involves the use of pyridin-3-ylmethyl bromide in a nucleophilic substitution reaction.
Coupling with leucinamide: The final step involves coupling the tricyclo[3.3.1.1~3,7~]decane scaffold with leucinamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder and Conia-ene reactions, as well as automated systems for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxide derivatives of the pyridine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The tricyclo[3.3.1.1~3,7~]decane scaffold provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 1-(pyridin-3-ylmethyl)-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
Uniqueness
N-(pyridin-3-ylmethyl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide is unique due to its combination of a pyridine ring, a tricyclo[3.3.1.1~3,7~]decane scaffold, and a leucinamide moiety. This unique structure imparts specific physicochemical properties and biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C29H37N3O2 |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
4-(1-adamantyl)-N-[4-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]benzamide |
InChI |
InChI=1S/C29H37N3O2/c1-19(2)10-26(28(34)31-18-20-4-3-9-30-17-20)32-27(33)24-5-7-25(8-6-24)29-14-21-11-22(15-29)13-23(12-21)16-29/h3-9,17,19,21-23,26H,10-16,18H2,1-2H3,(H,31,34)(H,32,33) |
InChI Key |
OJWPQDNPPOUJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CN=CC=C1)NC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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